2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into methodologies that could be applied to 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. For instance, the synthesis of [8-14C]-2,6-dichloro-9H-purine as a precursor for radiolabelled nucleosides involved reacting triethyl [14C]orthoformate with 4,5-diamino-2,6-dichloropyrimidine in acetonitrile, highlighting a method for introducing radiolabels into purine nucleosides (Valsborg et al., 1995).
Molecular Structure Analysis
The molecular structure of purine nucleosides, including those similar to 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, has been elucidated through various studies. For example, proton magnetic resonance studies have been instrumental in determining the conformation and configuration of D-ribopyranosylpurines, which could apply to understanding the structural aspects of our compound of interest (Yu Pan et al., 1967).
Chemical Reactions and Properties
Chemical reactions involving similar purine nucleosides provide insights into possible reactions for 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. For instance, the preparation of nucleoside analogs from 2-amino-9-(beta-D-ribofuranosyl)purine through reactions with various aldehydes demonstrates the potential for creating diverse derivatives, which could extend to the chemical reactivity of our compound (Virta et al., 2004).
Physical Properties Analysis
The study on the synthesis and properties of purine and pyrimidine analogues offers a methodological approach to understanding the physical properties of similar compounds. This includes insights into synthesis pathways and potential applications in medicinal chemistry, albeit not directly related to our compound, it provides a foundational understanding of the physical characteristics that might be shared (Raju et al., 1989).
Chemical Properties Analysis
The chemical properties of purine nucleosides have been extensively studied, providing valuable information on their reactivity and stability. For example, the synthesis and evaluation of nucleosides as inhibitors offer insights into the biochemical interactions and reactivity of purine derivatives, which could be relevant for understanding the chemical behavior of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine (Sanghvi et al., 1988).
Scientific Research Applications
Tautomerism of Nucleic Acid Bases
Understanding the tautomerism of nucleic acid bases, including purines, is crucial for comprehending the molecular interactions and stability of nucleic acids. This knowledge is pivotal for designing nucleoside analogs used in scientific research to study genetic materials and processes. For example, studies have shown how changes in the environment of purine bases can affect their tautomeric equilibria, influencing the stability and pairing properties of nucleic acids. This area of research is vital for developing new therapeutic agents and understanding molecular biology at a fundamental level (Person et al., 1989).
Emerging Contaminants and Environmental Impact
Research on halogen-containing organophosphorus chemicals, which share structural similarities with many purine analogs, helps in understanding the environmental behavior and health risks of these compounds. Studies in this domain are crucial for assessing the ecological and human health impacts of various chemicals used in consumer products, thereby guiding safer chemical design and environmental policies (Wang et al., 2020).
Bioactive Nucleobases and Analogues
The development of bioactive nucleobases and their analogues, including those based on purine structures, is a significant area of research with applications in medicinal chemistry. These compounds are designed to modulate biological processes and have potential therapeutic applications in treating various diseases. Understanding the structure-activity relationships of these compounds can lead to the development of new drugs with improved efficacy and specificity (Ostrowski, 2022).
Nanoparticle Drug Carriers
The use of nanoparticles as drug carriers to overcome the metabolic limitations of nucleoside analogs, including purine derivatives, is a promising research area. Nanoparticles can improve the delivery, solubility, stability, and efficacy of these drugs, which is critical for cancer therapy and other medical applications. This approach can also help in reducing the side effects and improving the therapeutic index of nucleoside analogs (Hajdo et al., 2010).
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXZXWLFAMZVPY-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
CAS RN |
3056-18-6 | |
Record name | 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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